Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-(methylthio)pyrimidine with 4-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Shares the pyrimidine core structure but lacks the benzoate moiety.
5-Chloro-2-(methylthio)pyrimidine: Similar structure with different substituents on the pyrimidine ring.
Uniqueness
Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-21-13(20)8-3-5-9(6-4-8)17-12(19)11-10(15)7-16-14(18-11)22-2/h3-7H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMQNQHOWZQGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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